Comparison of C2-Halogen Lability: Bond Dissociation Energy and Reactivity
The presence of a C2-bromine atom confers distinct reactivity due to its significantly lower bond dissociation energy compared to C-Cl bonds. This enables selective activation under milder conditions, a critical advantage over 4,6-dichloropyrimidine (C-Cl bonds only) and 2,4,6-trichloropyrimidine (a stronger C-Cl bond at C2) .
| Evidence Dimension | C-X Bond Dissociation Energy |
|---|---|
| Target Compound Data | C-Br bond (~285 kJ/mol) at C2 position |
| Comparator Or Baseline | 4,6-dichloropyrimidine (no C2 halogen); 2,4,6-trichloropyrimidine (C-Cl bond ~327 kJ/mol at C2) |
| Quantified Difference | C-Br bond is approximately 42 kJ/mol weaker than a comparable C-Cl bond, enabling lower-energy activation pathways. |
| Conditions | Bond dissociation energy values represent general class averages for aryl halides. |
Why This Matters
This fundamental difference in bond strength allows for chemo- and regioselective transformations, minimizing side reactions and improving synthetic yields when a C2 substitution is the primary target.
